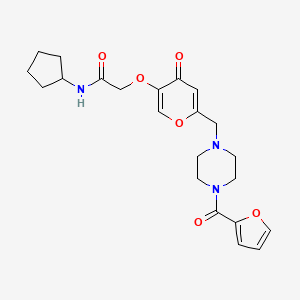

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a furan ring, a piperazine moiety, and a pyran ring, making it structurally diverse and chemically interesting.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. One common route includes:

-

Formation of the Furan-2-carbonyl Piperazine Intermediate

Reaction: Furan-2-carboxylic acid reacts with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Conditions: Room temperature, inert atmosphere (e.g., nitrogen).

-

Synthesis of the Pyran Derivative

Reaction: The intermediate is then reacted with a suitable aldehyde to form the pyran ring via a cyclization reaction.

Conditions: Reflux in an appropriate solvent like ethanol or methanol.

-

Final Coupling

Reaction: The pyran derivative is coupled with N-cyclopentyl-2-bromoacetamide in the presence of a base like potassium carbonate.

Conditions: Elevated temperature, typically around 80-100°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Products: Oxidized derivatives of the furan or pyran rings.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Products: Reduced forms of the carbonyl groups.

-

Substitution

Reagents: Nucleophiles like amines or thiols.

Products: Substituted derivatives at the acetamide or piperazine moieties.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing piperazine and furan derivatives exhibit significant anticancer activity. For instance, Mannich bases derived from piperazine have shown cytotoxic effects against various cancer cell lines, including human colon cancer and hepatoma cells. In studies, these compounds demonstrated improved potency compared to standard chemotherapeutic agents like 5-fluorouracil .

Neuropharmacological Effects

The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in neuropharmacology. Specifically, derivatives of piperazine have been investigated for their role as adenosine A2A receptor antagonists, which are promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Synthesis and Derivative Development

The synthesis of N-cyclopentyl-2-(6-(4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yloxy)acetamide involves multi-step reactions that can yield various derivatives with modified biological activities. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times, making it an efficient method for producing this compound and its analogs .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several Mannich bases derived from piperazine against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Applications

In research focusing on adenosine A2A receptor antagonists, derivatives similar to N-cyclopentyl compounds were found to possess high binding affinities and inverse agonist potencies. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-cyclopentyl-2-((6-((4-(benzoyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

N-cyclopentyl-2-((6-((4-(thiophene-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is unique due to the presence of the furan-2-carbonyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with CAS number 898441-14-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

The compound has a molecular formula of C23H28FN3O4 and a molecular weight of 429.5 g/mol. Its structure includes a cyclopentyl group, a piperazine moiety, and a pyran derivative, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H28FN3O4 |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 898441-14-0 |

Research indicates that the biological activity of this compound may involve several mechanisms:

- G Protein-Coupled Receptor Modulation : The compound is believed to interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. GPCRs play a crucial role in mediating physiological responses to hormones and neurotransmitters .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potentially therapeutic effects against certain diseases .

- Cytotoxicity and Antimicrobial Activity : Some studies have evaluated the cytotoxic effects of this compound on various cell lines, indicating potential applications in cancer therapy or as an antimicrobial agent .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound.

Case Study: Anticancer Activity

A significant study focused on the anticancer properties of this compound involved testing its effects on human cancer cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 20 |

Propiedades

IUPAC Name |

N-cyclopentyl-2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6/c26-18-12-17(30-14-20(18)31-15-21(27)23-16-4-1-2-5-16)13-24-7-9-25(10-8-24)22(28)19-6-3-11-29-19/h3,6,11-12,14,16H,1-2,4-5,7-10,13,15H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWHLHKKKLHMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.